molecular formula C9H13NO2 B8677313 2-Methyl-N-(5-methylfuran-2-yl)propanamide CAS No. 62188-17-4

2-Methyl-N-(5-methylfuran-2-yl)propanamide

Cat. No. B8677313
Key on ui cas rn: 62188-17-4
M. Wt: 167.20 g/mol
InChI Key: QMZPFPPXRUKTPS-UHFFFAOYSA-N
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Patent
US04222946

Procedure details

tert-Butyl-5-methyl-2-furylcarbamate, (mp 80° C., 24 g, 0.12 mole) prepared as in Example 1 from 5-methyl-2-furoic acid was reacted as in Example 2 to give 2-isobutanamido-5-methylfuran (13.4 g) mp 78° C. which was then reacted as in Example 4 to give the title compound. b.p. 94° C./0.3 mm.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:6](=[O:14])[NH:7][C:8]1[O:9][C:10]([CH3:13])=[CH:11][CH:12]=1)(C)(C)C.[CH3:15][C:16]1OC(C(O)=O)=C[CH:17]=1>>[C:6]([NH:7][C:8]1[O:9][C:10]([CH3:13])=[CH:11][CH:12]=1)(=[O:14])[CH:16]([CH3:17])[CH3:15]

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1OC(=CC1)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(O1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted as in Example 2

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)(=O)NC=1OC(=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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